molecular formula C11H10N2O2 B1442439 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde CAS No. 1309875-09-9

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Cat. No.: B1442439
CAS No.: 1309875-09-9
M. Wt: 202.21 g/mol
InChI Key: GOCQSPCAXCEKNX-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .


Synthesis Analysis

A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold .


Molecular Structure Analysis

The ring system of oxadiazoles consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles can be synthesized through various methods, including cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .

Scientific Research Applications

Antioxidant Activity

The synthesis and evaluation of the antioxidant activity of derivatives involving 1,3,4-oxadiazole moieties have been explored. For instance, compounds synthesized from the reaction of urea, benzaldehyde, and ethyl acetoacetate, followed by further reactions leading to Schiff bases and their derivatives, were screened for antioxidant activities, showing promising results (George et al., 2010).

Antimicrobial Studies

Novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles were synthesized and demonstrated significant antimicrobial activities. The compounds were characterized by IR, NMR, and elemental analysis and showed potent to weak activity against various bacteria and fungi (Gaonkar, Rai, & Prabhuswamy, 2006).

Optical Studies

The synthesis and optical studies of metal complexes derived from 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone have been conducted. These complexes were characterized and their optical absorption spectra were analyzed, contributing to the understanding of their potential applications in optical materials (Mekkey et al., 2020).

Corrosion Inhibition

Research on 1,3,4-oxadiazole derivatives, such as the evaluation of their corrosion inhibition properties for mild steel in sulfuric acid, highlights the significance of these compounds. Physicochemical and theoretical studies indicate that these derivatives act as effective corrosion inhibitors, showcasing their practical application in protecting metals (Ammal et al., 2018).

Biochemical Analysis

Biochemical Properties

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can enhance cholinergic transmission, making it a potential candidate for treating neurodegenerative diseases like Alzheimer’s. Additionally, this compound interacts with proteins involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . This compound also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell survival and proliferation. Furthermore, this compound influences gene expression by modulating transcription factors and epigenetic markers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . In cancer cells, it interacts with DNA and proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The compound also modulates the activity of various kinases and phosphatases, affecting signal transduction pathways and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of acetylcholinesterase and prolonged anticancer effects . Its stability and efficacy may decrease over extended periods, necessitating periodic administration in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and significant therapeutic effects, such as improved cognitive function and reduced tumor growth . At higher doses, it can cause adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels. The compound also affects the activity of enzymes involved in oxidative stress responses, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific carrier proteins . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in metabolic processes . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, enhancing its functional effects.

Properties

IUPAC Name

4-(5-ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-10-12-13-11(15-10)9-5-3-8(7-14)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCQSPCAXCEKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)methanol (1.8 g, 8.8 mmol) in CH2Cl2 (50 mL) was added molecular sieves (1.5 g, 4 Å) and the mixture was cooled to 0° C. Pyridinium chlorochromate (2.27 g, 10.5 mmol) was added in portions to the reaction mixture then it was warmed to room temperature. After stirring for 2 hrs, the mixture was filtered through Celite and rinsed with additional CH2Cl2. The filtrate was concentrated in vacuo. Purification by chromatography (EtOAc-hexanes) provided 4-(5-ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde as an off-white solid (1.3 g, 70%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
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Reactant of Route 6
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